Cas no 205934-46-9 (PK11195,(R)-(-)-)

PK11195, (R)-(-)- is a high-purity enantiomer of the selective peripheral benzodiazepine receptor (PBR) antagonist. Its (R)-(-)- configuration ensures specificity in binding studies, making it a valuable tool for researching mitochondrial function, neuroinflammation, and glial cell activity. The compound exhibits high affinity for the 18 kDa translocator protein (TSPO), facilitating precise modulation of cholesterol transport and steroidogenesis in experimental models. Its well-defined stereochemistry minimizes off-target effects, enhancing reproducibility in pharmacological and neurobiological research. PK11195, (R)-(-)- is widely utilized in radioligand binding assays and imaging studies due to its consistent performance and reliability in distinguishing central vs. peripheral PBR interactions.
PK11195,(R)-(-)- structure
PK11195,(R)-(-)- structure
商品名:PK11195,(R)-(-)-
CAS番号:205934-46-9
MF:C21H21ClN2O
メガワット:352.857244253159
CID:4634992

PK11195,(R)-(-)- 化学的及び物理的性質

名前と識別子

    • PK 11195, (R)-(-)-
    • PK11195,(R)-(-)-
    • インチ: 1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m1/s1
    • InChIKey: RAVIZVQZGXBOQO-CQSZACIVSA-N
    • ほほえんだ: C1(C2=CC=CC=C2Cl)C2=C(C=CC=C2)C=C(C(N(C)[C@H](C)CC)=O)N=1

PK11195,(R)-(-)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
2785-25 mg
(R)-(-)-PK 11195
205934-46-9 99%
25mg
€450.00 2023-07-10
Axon Medchem
2785-25mg
(R)-(-)-PK 11195
205934-46-9 99%
25mg
€450.00 2025-03-06
A2B Chem LLC
AX66871-5mg
PK11195,(R)-(-)-
205934-46-9 99%
5mg
$209.00 2024-04-20
Axon Medchem
2785-5 mg
(R)-(-)-PK 11195
205934-46-9 99%
5mg
€130.00 2023-07-10
A2B Chem LLC
AX66871-25mg
PK11195,(R)-(-)-
205934-46-9 99%
25mg
$623.00 2024-04-20
Axon Medchem
2785-5mg
(R)-(-)-PK 11195
205934-46-9 99%
5mg
€130.00 2025-03-06

PK11195,(R)-(-)- 関連文献

Related Articles

PK11195,(R)-(-)-に関する追加情報

Professional Introduction to Compound CAS No. 205934-46-9 and Product Name: PK11195,(R)-(-)

PK11195,(R)-(-), identified by its Chemical Abstracts Service (CAS) number 205934-46-9, is a highly specialized compound that has garnered significant attention in the field of chemomedicine. This enantiomer, specifically the (R)-configuration, is distinguished by its unique pharmacological properties and therapeutic potential, particularly in the context of neurodegenerative diseases and cancer research. The compound's molecular structure and stereochemistry contribute to its distinct interaction with biological targets, making it a subject of extensive scientific investigation.

The chemical entity PK11195,(R)-(-) belongs to the class of benzodiazepine derivatives, although its mechanism of action differs from classical benzodiazepines. It is primarily recognized for its high affinity for peripheral-type benzodiazepine receptors (PBRs), also known as translocator protein 18 kDa (TSPO). PBRs are widely expressed in various tissues, including the brain, liver, and immune cells, and their activation has been implicated in multiple physiological and pathological processes.

Recent studies have highlighted the therapeutic potential of PK11195,(R)-(-) in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that PBR activation by this compound can modulate neuroinflammation, a key pathological feature in these conditions. The (R)-enantiomer, in particular, has shown enhanced selectivity and reduced side effects compared to its racemic counterpart. Preclinical trials have demonstrated that PK11195,(R)-(-) can attenuate neuroinflammatory responses by inhibiting microglial activation and promoting the resolution of inflammation.

In the realm of oncology, PK11195,(R)-(-) has emerged as a promising agent for imaging and potential treatment of tumors. PBR expression is often upregulated in various malignancies, making it a viable target for diagnostic applications. Functional magnetic resonance imaging (fMRI) studies using PK11195,(R)-(-) have revealed its ability to differentiate between benign and malignant lesions with high accuracy. Furthermore, preliminary clinical trials suggest that this compound may enhance the efficacy of conventional cancer therapies by sensitizing tumor cells to chemotherapy and radiotherapy.

The stereochemical purity of PK11195,(R)-(-) is a critical factor in its pharmacological activity. The (R)-configuration exhibits distinct receptor binding kinetics and metabolic profiles compared to the (S)-enantiomer. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been employed to elucidate the three-dimensional structure of PK11195,(R)-(-) and understand its interactions with PBRs at an atomic level. These structural insights have guided the development of novel derivatives with improved pharmacokinetic properties.

The synthesis of PK11195,(R)-(-) involves multi-step organic reactions requiring precise control over reaction conditions to ensure high enantiomeric purity. Chiral resolution techniques, such as crystallization or enzymatic hydrolysis, are commonly employed to separate the (R)-enantiomer from racemic mixtures. The scalability of this synthesis remains a challenge due to the complex nature of the molecule, but advances in catalytic methods have improved yield and efficiency.

Regulatory considerations play a crucial role in the development and commercialization of PK11195,(R)-(-). Given its potential therapeutic applications, stringent safety and efficacy evaluations are conducted before clinical use. Regulatory agencies require comprehensive toxicological studies to assess acute and chronic toxicity profiles. Additionally, good manufacturing practices (GMP) must be adhered to ensure consistent quality across batches.

The future direction of research on PK11195,(R)-(-) is multifaceted. Investigating its role in central nervous system disorders remains a priority, with studies focusing on its potential as an adjunct therapy for epilepsy and stroke rehabilitation. In oncology, efforts are underway to develop combination therapies involving PK11195,(R)-(-) with existing chemotherapeutic agents to improve treatment outcomes. Furthermore, exploring novel delivery systems such as nanoparticles could enhance bioavailability and targeted delivery.

Collaborative efforts between academia and industry are essential for translating preclinical findings into clinical applications. Public-private partnerships can facilitate rapid translation of research breakthroughs into market-ready products. Funding agencies also play a vital role in supporting innovative projects aimed at harnessing the therapeutic potential of compounds like PK11195,(R)-(-).

In conclusion,PK11195,(R)-(-) identified by CAS No. 205934-46-9, represents a significant advancement in chemomedicine due to its unique interaction with PBRs. Its applications span neurodegenerative diseases and cancer research, with ongoing studies uncovering new therapeutic possibilities. The stereochemical purity and well-defined mechanism of action make it a valuable candidate for further clinical development. As research progresses, PK11195,(R)-(-) holds promise for improving patient outcomes across multiple medical conditions.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.